N-(pyrrolidin-2-ylmethyl)ethanamine
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Overview
Description
N-(pyrrolidin-2-ylmethyl)ethanamine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl-pyrrolidin-2-ylmethyl-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of ethyl-pyrrolidin-2-ylmethyl-amine often employs cost-effective and scalable methods. The use of simple cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-toxic oxidants like Oxone, makes this approach attractive for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones through oxidation processes.
Reduction: Reduction reactions to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Oxone and copper salts are commonly used oxidants.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products:
Oxidation: Pyrrolidin-2-ones.
Reduction: Various amine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
N-(pyrrolidin-2-ylmethyl)ethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For instance, docking analyses suggest binding to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to interact with various proteins and enzymes, influencing different biological pathways .
Comparison with Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with significant biological activities.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with diverse functional properties.
Prolinol: A derivative of pyrrolidine with notable stereochemical features.
Uniqueness: N-(pyrrolidin-2-ylmethyl)ethanamine stands out due to its unique structural features, such as the ethyl group and the pyrrolidine ring, which contribute to its distinct biological profile and synthetic versatility .
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-8-6-7-4-3-5-9-7/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMBVAAVPXDKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562879 |
Source
|
Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129231-12-5 |
Source
|
Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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